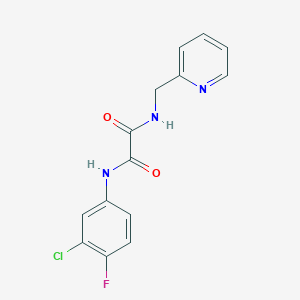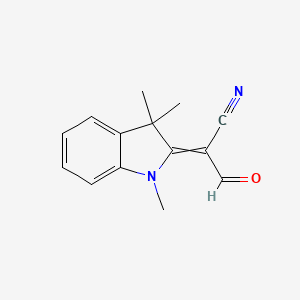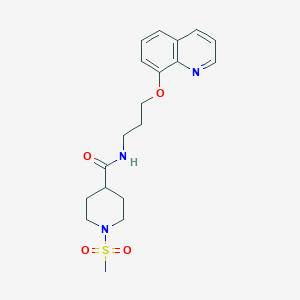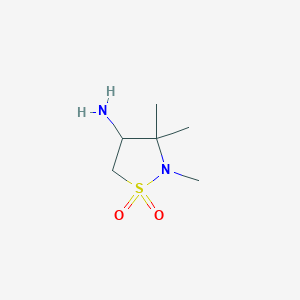
N'-(3-chloro-4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide, commonly known as CFPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of oxamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of CFPO is not yet fully understood. However, it is believed to exert its therapeutic effects by targeting specific enzymes and proteins involved in various biological pathways. CFPO has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
CFPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. CFPO has also been found to inhibit the growth of fungi by disrupting their cell wall synthesis. In addition, it has been shown to inhibit the replication of the herpes simplex virus by inhibiting viral DNA synthesis.
Advantages and Limitations for Lab Experiments
CFPO has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. CFPO has also demonstrated good bioavailability and has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, CFPO has some limitations for lab experiments as well. It has been found to have low solubility in water, which can make it difficult to administer in vivo. CFPO has also been found to have some toxicity in high doses, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on CFPO. One potential direction is the development of CFPO-based drugs for the treatment of cancer, fungal infections, and viral infections. Another potential direction is the investigation of CFPO's potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of CFPO and its potential therapeutic applications.
Synthesis Methods
The synthesis of CFPO involves the reaction between 3-chloro-4-fluoroaniline and pyridine-2-carboxaldehyde in the presence of NaBH4 and acetic acid. The resulting product is then treated with oxalic acid to obtain CFPO in high yield and purity.
Scientific Research Applications
CFPO has shown potential therapeutic effects in various preclinical studies. It has been studied for its anticancer, antifungal, and antiviral properties. CFPO has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also demonstrated antifungal activity against various strains of fungi and antiviral activity against the herpes simplex virus.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-11-7-9(4-5-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAJPAFVMHQYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2660378.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2660381.png)

![3-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2660384.png)
![methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2660385.png)

![8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660391.png)

![dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2660393.png)



![N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2660401.png)